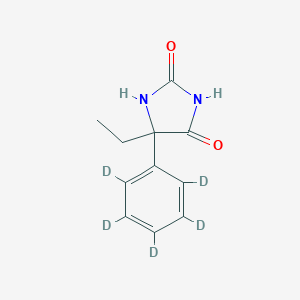
2-Amino-5-iodopyridine
Vue d'ensemble
Description
2-Amino-5-iodopyridine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an amino group is attached to the second carbon and an iodine atom is attached to the fifth carbon of the pyridine ring. This compound is of significant interest due to its applications in organic synthesis and medicinal chemistry .
Mécanisme D'action
Target of Action
It is known that this compound is used in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Action Environment
The action, efficacy, and stability of 2-Amino-5-iodopyridine can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and more . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-iodopyridine involves the iodination of 2-aminopyridine. The process typically includes dissolving 2-aminopyridine in water, followed by the gradual addition of iodine. The reaction mixture is then maintained at a specific temperature for a couple of hours. After the addition of hydrogen peroxide, the mixture is heated and refluxed, then cooled and filtered to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The use of water as a solvent makes the process environmentally friendly and safe, avoiding the use of organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium- or copper-catalyzed coupling reactions to form C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium or copper catalysts are often used along with suitable ligands.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Coupling Reactions: Products include aminopyridines and other heterocyclic compounds.
Applications De Recherche Scientifique
2-Amino-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pesticides, and fragrances.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-bromopyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-fluoropyridine
Comparison: 2-Amino-5-iodopyridine is unique due to the presence of the iodine atom, which makes it more reactive in coupling reactions compared to its bromine, chlorine, and fluorine counterparts. The larger atomic radius of iodine also influences the steric and electronic properties of the compound, making it distinct in its reactivity and applications .
Propriétés
IUPAC Name |
5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVILGUFRMDBUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Record name | 2-amino-5-iodopyridine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066620 | |
| Record name | 2-Pyridinamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20511-12-0 | |
| Record name | 2-Amino-5-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20511-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020511120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-iodopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinamine, 5-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structures observed in 2-amino-5-iodopyridine salts?
A1: Studies have shown that both the hydrobromide and hydrochloride salts of this compound exhibit distinct crystal structures stabilized by hydrogen bonding and π-stacking interactions. [] The hydrobromide salt exists as a hemihydrate, while the hydrochloride salt forms a hydrate with a notable presence of a fractional HCl molecule, introducing disorder in the water molecule's location. [] These structural features are crucial for understanding the compound's properties and reactivity in various chemical environments.
Q2: How does this compound interact with copper(II) halides, and what are the magnetic implications of these interactions?
A2: this compound readily forms complexes with copper(II) halides, yielding diverse structures with intriguing magnetic properties. [, , ] For instance, reacting this compound with copper(II) chloride results in two polymorphs of (2-amino-5-iodopyridinium)2[CuCl4]. [] These polymorphs, characterized by single-crystal X-ray diffraction and variable temperature magnetic susceptibility measurements, exhibit crystal packing suggestive of weakly interacting alternating linear chains. [] Another study explored neutral copper(II) halide complexes of this compound, revealing various structures influenced by factors like solvent and halide used. [] These findings highlight the versatility of this compound in coordinating with metal ions, opening avenues for designing materials with tailored magnetic behaviors.
Q3: Can this compound be used as a building block for synthesizing more complex molecules?
A3: Yes, this compound serves as a valuable starting material in organic synthesis. For example, it was used in the synthesis of epibatidine analogs, a class of compounds with potential analgesic properties. [] Specifically, it was employed in a reductive Heck reaction to introduce a 2-amino-5-pyridinyl moiety into a 7-azabicyclo[2.2.1]heptane scaffold. [] This example demonstrates the utility of this compound in constructing structurally diverse molecules with potential biological activity.
Q4: Are there any spectroscopic studies available that provide insights into the vibrational modes of this compound?
A4: While the provided abstracts do not contain specific details about the vibrational spectra of this compound, one study mentions utilizing ab initio Hartree-Fock and density functional methods for vibrational frequency calculations. [] Such computational approaches provide valuable insights into the molecule's vibrational modes, aiding in the interpretation of experimental spectroscopic data and understanding its structural properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)







